6-Morpholinoquinoline-3-carboxylic Acid

Description

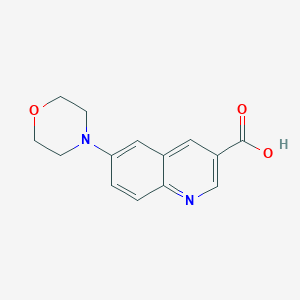

6-Morpholinoquinoline-3-carboxylic Acid is a quinoline derivative featuring a carboxylic acid group at position 3 and a morpholino substituent (N-morpholinyl) at position 6. The morpholino group, a six-membered ring containing one nitrogen and one oxygen atom, is known to enhance solubility and modulate electronic properties due to its electron-donating nature. This compound is hypothesized to exhibit biological activity, particularly in antimicrobial applications, based on structural similarities to other quinoline-3-carboxylic acid derivatives .

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

6-morpholin-4-ylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C14H14N2O3/c17-14(18)11-7-10-8-12(1-2-13(10)15-9-11)16-3-5-19-6-4-16/h1-2,7-9H,3-6H2,(H,17,18) |

InChI Key |

FGKRZJPYZNJAQO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC3=CC(=CN=C3C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinoquinoline-3-carboxylic Acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, 6-chloroquinoline-3-carboxylic acid can be reacted with morpholine under basic conditions to yield the desired product.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the quinoline core or the morpholine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides can be employed.

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

6-Morpholinoquinoline-3-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties

Mechanism of Action

The mechanism of action of 6-Morpholinoquinoline-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the morpholine ring can enhance solubility and bioavailability. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological activity .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Solubility: The morpholino group is expected to improve aqueous solubility compared to lipophilic groups like ethyl (C₁₂H₁₁NO₂) or trifluoromethyl (C₁₂H₈F₃NO₃) due to its polar nature and hydrogen-bonding capability . Hydroxy substituents (e.g., 6-Hydroxyquinoline-3-carboxylic Acid) may exhibit pH-dependent solubility, with increased ionization in basic conditions .

Bulky substituents (e.g., phenyl in 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic Acid) may hinder receptor binding but improve selectivity .

Biological Activity: Quinoline-3-carboxylic acid derivatives are recognized for antibacterial properties, as seen in analogs like Moxifloxacin-related compounds (e.g., Example 6 in , which features a cyclopropyl and fluoro substituent) . The morpholino group’s ability to mimic natural substrates or bind to enzymatic pockets could enhance target engagement compared to simpler substituents like ethyl or methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.